molecular formula C11H12O2 B3047979 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- CAS No. 15138-39-3

1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-

Cat. No.: B3047979
CAS No.: 15138-39-3
M. Wt: 176.21 g/mol
InChI Key: SVWPDGBKSJAECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- can be synthesized through several methods. One common synthetic route involves the oxidation of 2,4,6-trimethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically requires controlled temperatures and reaction times to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWPDGBKSJAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369769
Record name 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15138-39-3
Record name 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Reactant of Route 2
Reactant of Route 2
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Reactant of Route 3
Reactant of Route 3
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Reactant of Route 4
Reactant of Route 4
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Reactant of Route 5
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Reactant of Route 6
Reactant of Route 6
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.